N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
Overview
Description
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a 2,4-difluorophenyl group and a 4-nitro-1H-pyrazol-1-yl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multiple steps:
Formation of the 4-nitro-1H-pyrazole: This can be achieved by nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the 2,4-difluorophenyl intermediate: This involves the fluorination of a suitable phenyl precursor using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling reaction: The 4-nitro-1H-pyrazole and the 2,4-difluorophenyl intermediate are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Formation of the butanamide backbone: This can be achieved by reacting the coupled intermediate with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products
Reduction: Formation of N-(2,4-difluorophenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide.
Substitution: Formation of N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide derivatives with different substituents on the phenyl ring.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-4-(4-amino-1H-pyrazol-1-yl)butanamide
- N-(2,4-difluorophenyl)-4-(4-methyl-1H-pyrazol-1-yl)butanamide
- N-(2,4-difluorophenyl)-4-(4-chloro-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(2,4-difluorophenyl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the presence of both the 2,4-difluorophenyl and 4-nitro-1H-pyrazol-1-yl groups. This combination imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-nitropyrazol-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O3/c14-9-3-4-12(11(15)6-9)17-13(20)2-1-5-18-8-10(7-16-18)19(21)22/h3-4,6-8H,1-2,5H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIZZCZFWSWDAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CCCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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